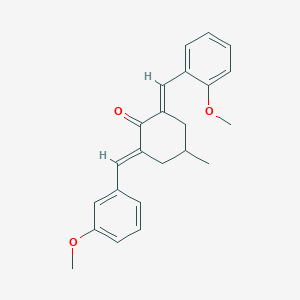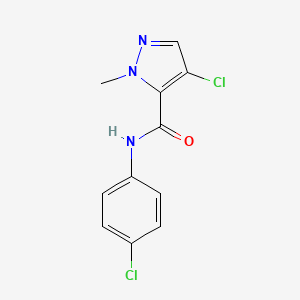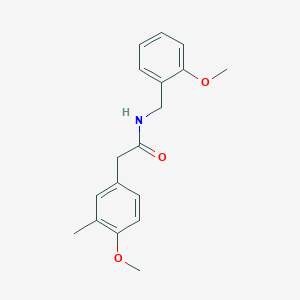
2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone, also known as MBC, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MBC is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 380.5 g/mol.
Mécanisme D'action
The mechanism of action of 2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone is not fully understood. However, it is believed that 2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone interacts with metal ions through a chelation process. The formation of a complex between 2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone and metal ions leads to a change in the fluorescence properties of 2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone, which can be used to detect the presence of metal ions.
Biochemical and Physiological Effects:
2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone has been found to exhibit low toxicity towards cells and has no significant effects on cell viability. However, it has been reported to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. 2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone has also been found to exhibit anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone is its high selectivity and sensitivity towards metal ions. This makes it a promising candidate for the development of metal ion sensors. However, one of the major limitations of 2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone is its low solubility in aqueous solutions, which may limit its applications in biological systems.
Orientations Futures
There are several future directions for the research on 2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone. One of the major areas of research is the development of 2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone-based metal ion sensors for environmental monitoring and biomedical applications. Another area of research is the development of 2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone-based therapeutics for the treatment of cancer and other diseases. Additionally, the synthesis of 2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone derivatives with improved solubility and selectivity towards metal ions is an area of active research.
In conclusion, 2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone is a promising compound that has potential applications in various fields of scientific research. Its high selectivity and sensitivity towards metal ions make it a promising candidate for the development of metal ion sensors. Further research on 2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone and its derivatives may lead to the development of novel therapeutics and sensors with improved properties.
Méthodes De Synthèse
2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone can be synthesized using a simple and efficient method. The synthesis involves the condensation of 2-methoxybenzaldehyde and 3-methoxybenzaldehyde with 4-methylcyclohexanone in the presence of a catalytic amount of piperidine. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography.
Applications De Recherche Scientifique
2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is its use as a fluorescent probe for the detection of metal ions. 2-(2-methoxybenzylidene)-6-(3-methoxybenzylidene)-4-methylcyclohexanone has been found to exhibit high selectivity and sensitivity towards metal ions such as Cu2+, Fe3+, and Hg2+. This makes it a promising candidate for the development of metal ion sensors.
Propriétés
IUPAC Name |
(2E,6E)-2-[(2-methoxyphenyl)methylidene]-6-[(3-methoxyphenyl)methylidene]-4-methylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24O3/c1-16-11-19(13-17-7-6-9-21(14-17)25-2)23(24)20(12-16)15-18-8-4-5-10-22(18)26-3/h4-10,13-16H,11-12H2,1-3H3/b19-13+,20-15+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBYDWLFNHFQAD-YLYRKCBPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC2=CC(=CC=C2)OC)C(=O)C(=CC3=CC=CC=C3OC)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1C/C(=C\C2=CC(=CC=C2)OC)/C(=O)/C(=C/C3=CC=CC=C3OC)/C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5312006.png)
![7-(3-furoyl)-4-(3-methoxypiperidin-1-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5312013.png)

![N-benzyl-N'-[2-methoxy-1-(1-methyl-1H-pyrazol-5-yl)ethyl]sulfamide](/img/structure/B5312020.png)
![methyl 7-(3-fluorophenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate](/img/structure/B5312026.png)
![3-{[4-(dimethylamino)-2-methyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]carbonyl}quinolin-2(1H)-one](/img/structure/B5312033.png)
![8-(3-biphenylylmethyl)-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5312036.png)
![4-bromo-N-{2-(4-chlorophenyl)-1-[(ethylamino)carbonyl]vinyl}benzamide](/img/structure/B5312050.png)
![1-[(3-fluoro-2-pyridinyl)methyl]-4-(4-methoxyphenyl)-2-methylpiperazine](/img/structure/B5312056.png)
![1-{4-[(5-methyl-1H-tetrazol-1-yl)methyl]benzoyl}-4-azepanamine](/img/structure/B5312059.png)

![3-({3-[(4-fluorophenyl)amino]-1-piperidinyl}carbonyl)-6-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5312075.png)
![1'-(2-chloro-4-fluorobenzoyl)spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5312098.png)
![1,9-dimethyl-4-[(5-propyl-3-thienyl)carbonyl]-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5312110.png)